molecular formula C22H27N3O2S B6556751 N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide CAS No. 1040645-80-4

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

Katalognummer: B6556751
CAS-Nummer: 1040645-80-4
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: IJUCJEPPRAQPPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a propanamide chain at position 2. The amide nitrogen is further substituted with a cyclohexylmethyl group. While direct biological data for this compound are absent in the provided evidence, analogs with similar scaffolds demonstrate cytotoxic, antibacterial, and enzyme-inhibitory activities .

Eigenschaften

IUPAC Name

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-27-19-10-7-17(8-11-19)20-14-25-18(15-28-22(25)24-20)9-12-21(26)23-13-16-5-3-2-4-6-16/h7-8,10-11,14-16H,2-6,9,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCJEPPRAQPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an imidazo[2,1-b][1,3]thiazole core and a methoxyphenyl substituent. The molecular formula is C₁₈H₁₈N₂O₁S, with a molecular weight of approximately 306.42 g/mol. The presence of the thiazole ring is significant as it often contributes to biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide have shown efficacy against various bacterial strains.

CompoundActivityReference
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamideAntibacterial
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleAntibacterial against E. coli and S. aureus
Sulfamethizole derivativesAntimicrobial

The compound has demonstrated significant activity against gram-positive and gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have suggested that thiazole derivatives can inhibit cancer cell proliferation. The imidazole and thiazole rings may interact with biological targets such as enzymes involved in cell cycle regulation.

The proposed mechanism for the biological activity of N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell growth.
  • Interference with DNA Synthesis : Some studies suggest that thiazole-containing compounds can disrupt DNA replication in target cells.
  • Cell Membrane Disruption : The lipophilic nature of the cyclohexylmethyl group may facilitate penetration into bacterial membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Studies : A study found that thiazole derivatives exhibited MIC values as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : Another investigation highlighted the potential anticancer effects of imidazole-thiazole hybrids in various cancer cell lines, demonstrating dose-dependent inhibition of cell growth .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C22H27N3O2S
  • Molecular Weight : 399.54 g/mol
  • Structural Features : The compound features an imidazo[2,1-b][1,3]thiazole moiety, which is known for its biological activity, including anti-cancer and anti-inflammatory properties.

Research indicates that compounds with imidazo[2,1-b][1,3]thiazole structures often exhibit significant biological activities. This particular compound may act as an inhibitor of certain kinases or other enzymes involved in cancer progression and inflammatory responses.

Potential Applications in Cancer Research

  • Kinase Inhibition : The compound's structure suggests it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs are being explored as anticancer agents due to their role in tumor growth and proliferation .
  • Selectivity Studies : Investigations into the selectivity of this compound against various CDK isoforms could provide insights into its therapeutic potential. For instance, compounds that show high selectivity for CDK2 over CDK1 can minimize side effects associated with broader-spectrum inhibitors .

Pharmacological Studies

Pharmacological studies have highlighted the importance of structure-activity relationships (SAR) in developing effective inhibitors. Modifications to the cyclohexylmethyl and thiazole groups may enhance potency or selectivity against target enzymes.

Case Studies

Several studies have documented the synthesis and testing of similar compounds:

  • Study on Imidazo[2,1-b][1,3]thiazole Derivatives : A series of derivatives were synthesized and evaluated for their inhibitory effects on CDK2. These studies revealed that specific substitutions could significantly enhance inhibitory activity, suggesting a similar approach could be applied to N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide .

Toxicology and Safety Profile

The safety profile of new compounds is critical for their development as pharmaceuticals. Preliminary toxicological assessments should be conducted to evaluate potential adverse effects associated with this compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Imidazo[2,1-b]thiazole Derivatives:
  • N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-methoxyphenyl)propanamide (): Shares the 4-methoxyphenyl and propanamide groups but replaces the cyclohexylmethyl with a phenyl-substituted amine.
  • 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide ():

    • Substitutes the propanamide with an acetamide chain and introduces a methylthiazole group.
    • The shorter acetamide chain and thiazole substituent may alter binding interactions in enzyme targets (e.g., aldose reductase) .
Aryl Group Variations:
  • 4-Chlorophenyl Analogs (e.g., compounds 5f, 5g in ):

    • Chlorine substituents enhance electron-withdrawing effects, improving cytotoxicity (e.g., IC50 = 1.4 µM against MDA-MB-231 cells for compound 5l) compared to methoxy groups .
    • The target compound’s 4-methoxyphenyl group may offer improved solubility but reduced electrophilicity .
  • 4-Bromophenyl Derivatives (e.g., compound 3f in ):

    • Bromine’s larger atomic radius enhances hydrophobic interactions, as seen in aldose reductase inhibition (compound 3d: IC50 = 0.87 µM) .
    • The target compound’s methoxy group may prioritize hydrogen bonding over hydrophobic interactions .
Amide Side Chain Modifications:
  • N-(Pyridinyl)acetamide Derivatives (e.g., compounds 5h, 5i in ):

    • Pyridine-containing side chains improve water solubility and kinase inhibition (e.g., VEGFR2 inhibition by compound 5l: 5.72% at 20 µM) .
    • The cyclohexylmethyl group in the target compound likely increases logP, favoring blood-brain barrier penetration .
  • Hydrazinecarbothioamide Derivatives (e.g., compound 3f in ):

    • Thioamide groups enhance aldose reductase inhibition (e.g., compound 3d: 86% yield, IC50 = 0.87 µM) but may reduce metabolic stability compared to amides .

Key Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight Melting Point (°C) Yield (%) Key Substituents
Target Compound ~425.5* Not reported Not reported Cyclohexylmethyl, 4-methoxyphenyl
2c () 288.06 231–233 62 Acetic acid, 4-methoxyphenyl
5l () 573.18 116–118 72 4-Chlorophenyl, pyridinyl-piperazine
3d () Not reported 230 86 Bromophenyl, hydrazinecarbothioamide

*Estimated based on structural formula.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.